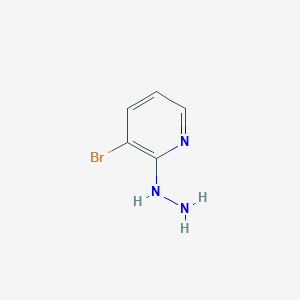

3-Bromo-2-hydrazinylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromopyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQSXMSCIRLMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679502 | |

| Record name | 3-Bromo-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54231-41-3 | |

| Record name | 3-Bromo-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Bromo-2-hydrazinylpyridine

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2-hydrazinylpyridine, a critical heterocyclic building block in pharmaceutical research and drug development. The primary focus is on the robust and widely adopted method of nucleophilic aromatic substitution (SNAr) using 3-Bromo-2-chloropyridine and hydrazine hydrate. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses methods for product characterization and process optimization. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical and scientifically grounded resource for the preparation of this key intermediate.

Introduction: Significance of this compound

This compound (CAS No: 54231-41-3) is a substituted pyridine derivative of significant interest in medicinal chemistry.[1] Its bifunctional nature, featuring a nucleophilic hydrazine group and a bromine atom suitable for cross-coupling reactions, makes it an exceptionally versatile scaffold. This compound serves as a pivotal precursor for the synthesis of a wide array of fused heterocyclic systems, such as triazolopyridines and pyrazolopyridines, which are core structures in many biologically active molecules. The strategic placement of the bromo and hydrazinyl moieties allows for sequential, regioselective functionalization, enabling the construction of complex molecular architectures for drug discovery programs.

Synthetic Strategy and Mechanistic Considerations

The most reliable and scalable synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electronic properties of the pyridine ring, which is rendered electron-deficient by the electronegative nitrogen atom.

Choice of Precursor: 3-Bromo-2-chloropyridine

The selection of 3-Bromo-2-chloropyridine as the starting material is a deliberate choice rooted in chemical reactivity principles.[2]

-

Electronic Activation: The pyridine nitrogen, along with the two halogen substituents, strongly withdraws electron density from the ring, making it highly susceptible to nucleophilic attack.[2]

-

Regioselectivity: The chlorine atom at the C2 position is significantly more labile than the bromine atom at the C3 position in SNAr reactions. This is because the C2 position is ortho to the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate through resonance, thereby lowering the activation energy for substitution at this site. This differential reactivity allows for the selective displacement of the chloro group by hydrazine, leaving the bromo group intact for subsequent transformations.

Reaction Mechanism

The reaction proceeds through a classic SNAr mechanism, which involves two main steps:

-

Nucleophilic Attack: The hydrazine molecule, acting as the nucleophile, attacks the electron-deficient C2 carbon of the pyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group.

The overall transformation is a substitution of the chlorine atom with the hydrazinyl group. An excess of hydrazine hydrate is often employed to drive the reaction to completion and minimize the formation of potential dimeric byproducts.[3][4]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromo-2-chloropyridine | ≥98% | Commercial | Starting material |

| Hydrazine Hydrate | 80% solution in H₂O | Commercial | Corrosive and toxic. Handle with extreme care. |

| Ethanol (EtOH) | Anhydrous | Commercial | Reaction solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction solvent |

| Hexanes | ACS Grade | Commercial | Recrystallization solvent |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | Drying agent |

| Deionized Water | - | In-house | For work-up |

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet, separatory funnel, rotary evaporator, Buchner funnel, and standard laboratory glassware.

Experimental Workflow

Step-by-Step Procedure

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-2-chloropyridine (10.0 g, 52.0 mmol, 1.0 equiv.).

-

Solvent and Reagent Addition: Add ethanol (100 mL) to the flask. With stirring, carefully add hydrazine hydrate (80% solution, 25 mL, ~416 mmol, 8.0 equiv.).

-

Inert Atmosphere: Purge the flask with nitrogen gas for 5-10 minutes to create an inert atmosphere. This is a critical safety measure when working with hydrazine at elevated temperatures.[3]

-

Reaction: Heat the reaction mixture to reflux (internal temperature ~80-90 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexanes (1:1). The reaction is typically complete within 15-20 hours, as indicated by the consumption of the starting material.[5]

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Remove most of the solvent under reduced pressure using a rotary evaporator.[5] c. Dilute the resulting residue with ethyl acetate (150 mL) and transfer to a separatory funnel. d. Wash the organic layer with water (2 x 50 mL) to remove excess hydrazine and other water-soluble impurities. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude solid.[5]

-

Purification: a. Recrystallize the crude residue from a mixture of ethyl acetate and hexanes to afford this compound as a solid.[5] b. Isolate the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Expected Result |

| Appearance | Brown to dark brown crystalline solid.[1] |

| Molecular Formula | C₅H₆BrN₃[1][6] |

| Molecular Weight | 188.03 g/mol [1] |

| LC/MS (ESI+) | m/z = 188 [M+H]⁺, 190 [M+H+2]⁺ (Isotopic pattern for Br)[5] |

| ¹H NMR | Spectral data should be consistent with the structure. Protons on the pyridine ring and the hydrazine group (-NH, -NH₂) will be visible. |

Trustworthiness: Safety and Troubleshooting

-

Safety: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be conducted under an inert atmosphere to prevent potential hazards.

-

Troubleshooting:

-

Incomplete Reaction: If TLC indicates the presence of starting material after the specified time, additional hydrazine hydrate can be added, and the reflux can be continued.

-

Low Yield: Yields can be affected by inefficient extraction or premature product precipitation during work-up. Ensure thorough extraction with ethyl acetate.

-

Product Purity: If the final product contains impurities, a second recrystallization or column chromatography on silica gel may be necessary.

-

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 3-Bromo-2-chloropyridine is a highly effective and reproducible method. By understanding the underlying mechanism, carefully selecting reaction conditions, and adhering to a robust protocol, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The key to success lies in the regioselective displacement of the C2-chloro group and the careful execution of the work-up and purification steps.

References

- Benchchem. (n.d.). This compound | 54231-41-3.

- ChemicalBook. (n.d.). (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE synthesis.

- ChemicalBook. (n.d.). 3-Bromo-2-hydroxypyridine(13466-43-8) 1H NMR spectrum.

- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

- ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis.

- Guidechem. (n.d.). How is 3-Bromo-2-chloropyridine prepared?.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine.

- PubChemLite. (n.d.). 3-bromo-2-hydrazinopyridine (C5H6BrN3).

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

- Organic Syntheses. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis.

- CymitQuimica. (n.d.). 3-Bromo-2-hydrazinopyridine.

- JSS College of Arts, Commerce and Science. (2018). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT.

- ChemScene. (n.d.). 3-Bromo-2-hydrazinyl-5-nitropyridine.

- ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?.

- NIST. (n.d.). Pyridine, 3-bromo-.

-

Asian Journal of Chemistry. (2017). Facile Synthesis and Characterization of Amide Derivatives of[3][5][7]triazolo[4,3-a]pyridine. Retrieved from

- Patsnap. (n.d.). Synthetic method of 3-bromopyridine.

- Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

- Organic Syntheses. (n.d.). 2,3-diaminopyridine.

Sources

- 1. 3-Bromo-2-hydrazinopyridine | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 54231-41-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]

- 6. PubChemLite - 3-bromo-2-hydrazinopyridine (C5H6BrN3) [pubchemlite.lcsb.uni.lu]

- 7. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

Introduction: The Strategic Importance of a Heterocyclic Building Block

An In-depth Technical Guide to 3-Bromo-2-hydrazinylpyridine: Properties, Synthesis, and Applications

In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. Among these, pyridine derivatives are of paramount importance. This compound (CAS No: 54231-41-3) emerges as a particularly valuable and versatile building block. Its unique bifunctional nature, possessing both a reactive hydrazine group and a brominated pyridine core, allows for orthogonal chemical modifications, making it a strategic starting material for the synthesis of complex molecular architectures.

Arylhydrazines have a storied history in chemistry, serving as indispensable precursors for a multitude of biologically active heterocyclic systems such as indoles, pyrazoles, and indazoles.[1] The 2-hydrazinopyridine scaffold, in particular, is a key structural motif and a crucial intermediate in the fine chemical, pharmaceutical, and agrochemical industries.[1] This guide offers a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis, reactivity, and safe handling protocols.

Section 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is the foundation for its effective application in research and development.

Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 54231-41-3 | [2][3] |

| Molecular Formula | C₅H₆BrN₃ | [2][3] |

| Molecular Weight | 188.03 g/mol | [2][3] |

| Appearance | Brown to dark brown crystalline solid | [2] |

| Purity | Commonly available at ≥95% to ≥98% | [2][4] |

| Boiling Point | 265.9 ± 50.0 °C (Predicted) | [3] |

| Density | 1.82 ± 0.1 g/cm³ (Predicted) | [3] |

| SMILES | NNc1ncccc1Br | [2] |

| InChI | InChI=1S/C5H6BrN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) | [2][5] |

| InChIKey | DUQSXMSCIRLMCP-UHFFFAOYSA-N | [2][5] |

Predicted Spectroscopic Signatures

While final characterization must rely on spectra from the specific batch in use, the expected spectroscopic features provide a valuable reference for analysis.

-

¹H NMR: The spectrum would feature signals in the aromatic region (approx. δ 6.5-8.0 ppm) corresponding to the three protons on the pyridine ring, with coupling patterns dictated by their positions. The hydrazine protons (NH and NH₂) would likely appear as broad, exchangeable singlets.

-

¹³C NMR: The spectrum should display five distinct signals for the pyridine ring carbons. The carbon bearing the bromine (C3) and the carbon attached to the hydrazine group (C2) will have characteristic chemical shifts influenced by the respective substituents.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the hydrazine group (typically 3200-3400 cm⁻¹), C=C and C=N stretching from the aromatic pyridine ring (approx. 1400-1600 cm⁻¹), and a C-Br stretching absorption in the lower frequency region.

-

Mass Spectrometry (MS): The mass spectrum is expected to show a distinctive molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This results in two peaks of nearly equal intensity at m/z 187 and 189, which is a definitive signature for a monobrominated compound.

Section 2: Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a dihalogenated pyridine precursor.

Primary Synthetic Route

The compound is typically prepared by reacting 3-Bromo-2-chloropyridine with hydrazine hydrate.[6] The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitrogen atom, makes the C2 position highly susceptible to nucleophilic attack.[7] Hydrazine acts as the nucleophile, displacing the more labile chlorine atom.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example and must be adapted and performed with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-2-chloropyridine (1.0 eq) with a suitable solvent such as ethanol or 1-propanol.[8]

-

Addition of Reagent: Add an excess of hydrazine hydrate (typically 3-5 eq) to the solution.[9] The excess hydrazine serves both as a reactant and a base to neutralize the HCl byproduct.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-130°C) and maintain for several hours (e.g., 3-12 hours), monitoring the reaction progress by an appropriate method like Thin Layer Chromatography (TLC).[8][9][10]

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified. This typically involves extraction with an organic solvent (e.g., ethyl acetate), washing the organic phase, drying it over an anhydrous salt (like Na₂SO₄), and finally removing the solvent to yield the solid product.[9] Recrystallization can be performed if higher purity is required.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its dual reactivity, providing two distinct handles for molecular elaboration. This makes it a cornerstone intermediate for building diverse chemical libraries for drug discovery.

Caption: Key reactivity pathways of this compound.

Reactions of the Hydrazine Moiety

The nucleophilic hydrazine group is a gateway to numerous heterocyclic systems.

-

Hydrazone Formation: The most fundamental reaction is condensation with aldehydes or ketones to form stable hydrazones. This reaction is widely used in drug design to link different molecular fragments and explore structure-activity relationships. Hydrazide-hydrazones are a class of compounds with a broad range of demonstrated biological activities, including antitumor and antimicrobial properties.[11]

-

Heterocycle Synthesis: The hydrazine group is a classic synthon for building five-membered heterocycles. For example, reaction with β-dicarbonyl compounds leads to the formation of pyrazoles, a core structure in many approved drugs.

Reactions of the Brominated Pyridine Core

The C-Br bond provides a robust site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[7]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of a wide variety of aryl or alkyl groups at the 3-position of the pyridine ring.

-

Heck and Sonogashira Couplings: These reactions enable the formation of C-C bonds with alkenes and terminal alkynes, respectively, adding further structural diversity.

-

Buchwald-Hartwig Amination: This reaction allows for the coupling of amines to the pyridine ring, providing direct access to substituted aminopyridines.

This orthogonal reactivity allows a synthetic chemist to first modify the hydrazine group and subsequently use the bromine atom for a cross-coupling reaction, or vice versa, offering immense flexibility in the design of complex molecules.

Section 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is critical to ensure laboratory safety.

Hazard Identification

The compound is classified with the following primary hazards. Users must consult the full Safety Data Sheet (SDS) from their supplier before use.

| Hazard Class | Statement | GHS Pictogram(s) |

| Acute Toxicity | Harmful if swallowed or in contact with skin.[12] | GHS07 (Exclamation Mark) |

| Skin Irritation | Causes skin irritation.[13] | GHS07 (Exclamation Mark) |

| Eye Irritation | Causes serious eye irritation.[13] | GHS07 (Exclamation Mark) |

| Respiratory Irritation | May cause respiratory irritation.[13] | GHS07 (Exclamation Mark) |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[12] Avoid contact with heat, sparks, and open flames.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13][14] Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.[4]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13][14]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]

-

Conclusion

This compound is a high-value chemical intermediate with significant strategic importance for researchers in drug discovery and synthetic chemistry. Its bifunctional nature allows for a diverse range of chemical transformations, enabling the efficient construction of complex heterocyclic scaffolds. A comprehensive understanding of its properties, synthetic routes, and reactivity, combined with a strict adherence to safety protocols, empowers scientists to fully leverage the potential of this versatile building block in the pursuit of novel therapeutic agents and functional materials.

References

-

Safety Data Sheet - 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one. Kishida Chemical Co., Ltd.[Link]

-

3-bromo-2-hydrazinopyridine (C5H6BrN3). PubChemLite. [Link]

-

Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

3-Bromo-2-hydroxypyridine. PubChem. [Link]

- Synthetic process for 2-hydrazinylpyridine derivative.

-

5-Bromo-2-hydrazinopyridine. Pipzine Chemicals. [Link]

-

2-Bromo-6-hydrazinylpyridine. International Union of Crystallography (IUCr). [Link]

- Synthesis process of 2-hydrazinopyridine derivative.

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. National Institutes of Health (NIH). [Link]

Sources

- 1. This compound | 54231-41-3 | Benchchem [benchchem.com]

- 2. 3-Bromo-2-hydrazinopyridine | CymitQuimica [cymitquimica.com]

- 3. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE CAS#: 54231-41-3 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - 3-bromo-2-hydrazinopyridine (C5H6BrN3) [pubchemlite.lcsb.uni.lu]

- 6. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]

- 10. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 11. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide to 3-Bromo-2-hydrazinylpyridine (CAS No. 54231-41-3)

This guide provides a comprehensive technical overview of 3-Bromo-2-hydrazinylpyridine, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. By delving into its fundamental properties, synthesis, and reactivity, this document aims to equip the reader with the necessary insights for its effective application in complex synthetic workflows.

Compound Identification and Physicochemical Properties

Initial database inquiries for CAS number 54231-41-3 can occasionally present conflicting information, erroneously linking it to other chemical entities. Authoritative cross-referencing confirms that CAS No. 54231-41-3 is definitively assigned to This compound . This compound is also known by its IUPAC name, (3-bromopyridin-2-yl)hydrazine. Understanding its core properties is the foundation for its application.

Quantitative data for this compound is summarized in the table below. This information is critical for reaction planning, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 54231-41-3 | [1][2] |

| Molecular Formula | C₅H₆BrN₃ | [2][3] |

| Molecular Weight | 188.03 g/mol | [2] |

| Appearance | Brown to dark brown crystalline solid | [2] |

| Purity | Typically ≥95% | [2] |

| SMILES | NNc1ncccc1Br | [2] |

| InChI Key | DUQSXMSCIRLMCP-UHFFFAOYSA-N | [2] |

Note: Physical properties such as melting point and boiling point are not consistently reported across public databases and should be determined empirically for each batch.

Synthesis and Purification: A Protocol with Rationale

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, typically 2,3-dibromopyridine or 2-chloro-3-bromopyridine, with hydrazine. The choice of hydrazine is often in the form of hydrazine hydrate, which serves as both the nucleophile and a high-boiling solvent/reagent.

Diagram of General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures and is designed for robust, scalable synthesis.[4][5]

-

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-bromopyridine (1 equivalent) and 1,4-dioxane (approx. 7 mL per gram of starting material). The choice of dioxane as a solvent is due to its inert nature and its ability to solubilize both the starting material and the hydrazine, facilitating a homogeneous reaction.

-

Reagent Addition: At room temperature, carefully add anhydrous hydrazine or hydrazine hydrate (15-20 equivalents) to the solution. The large excess of hydrazine is crucial; it drives the reaction to completion and minimizes the formation of di-substituted byproducts.

-

Reaction: Heat the reaction mixture to reflux and maintain for 15-21 hours.[4][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: After cooling the mixture to room temperature, remove the bulk of the solvent and excess hydrazine under reduced pressure. Dilute the resulting residue with an organic solvent immiscible with water, such as ethyl acetate, and wash with water to remove any remaining hydrazine salts.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo. The crude product is typically a solid.

-

Final Purification: Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, is performed to yield the final product as a crystalline solid.[4] This step is critical for removing impurities and achieving the high purity required for subsequent applications.

Core Reactivity and Applications in Medicinal Chemistry

This compound is a versatile intermediate, primarily due to the distinct reactivity of its functional groups. The hydrazine moiety is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones, or serving as a key component in the construction of nitrogen-containing heterocycles. The bromo-substituent on the pyridine ring is well-suited for participation in various cross-coupling reactions.

Its most significant application is as a precursor for a multitude of biologically active heterocyclic compounds.[6] It is a foundational starting material for synthesizing indoles, pyrazoles, and various fused heterocyclic systems.[6]

Diagram of Application in Pyrazole Synthesis

Caption: Role of this compound in pyrazole synthesis.

This reactivity is exemplified in its use for the synthesis of substituted pyrazoles, which have been investigated as FFA4/GPR120 receptor agonists.[7] In these syntheses, the hydrazine group of this compound reacts with a 1,3-dicarbonyl compound or a functional equivalent, leading to a cyclocondensation reaction that forms the core pyrazole ring.[7]

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount for its successful use in synthesis. A multi-technique approach is recommended for comprehensive characterization.

Recommended Analytical Workflow

-

Identity Confirmation (Mass Spectrometry): Electrospray Ionization Mass Spectrometry (ESI-MS) should be used to confirm the molecular weight. The expected [M+H]⁺ ion is at m/z 188.[4]

-

Structural Elucidation (NMR Spectroscopy):

-

¹H NMR: The proton NMR spectrum will provide information on the aromatic protons of the pyridine ring and the protons of the hydrazine group. The chemical shifts and coupling constants are characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

-

-

Purity Assessment (Chromatography):

-

HPLC: Reversed-phase HPLC with UV detection is the method of choice for assessing purity. A gradient method using acetonitrile and water with a suitable buffer is typically employed. This allows for the separation of the main compound from any starting materials or byproducts.

-

GC-MS: Gas chromatography-mass spectrometry can also be used for purity assessment and to identify any volatile impurities.

-

-

Functional Group Analysis (FTIR Spectroscopy): Fourier-transform infrared spectroscopy can be used to identify the characteristic vibrations of the N-H bonds in the hydrazine group and the C-Br and C=N bonds of the bromopyridine ring.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound should be handled as an irritant. Based on data for similar compounds like 5-Bromo-2-hydrazinopyridine, it may be toxic if swallowed, cause skin irritation, and serious eye damage, and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container. Some suppliers recommend storage in a freezer under an inert atmosphere.

-

First Aid Measures: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[1] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[1]

Conclusion

This compound (CAS No. 54231-41-3) is a high-value synthetic intermediate with well-defined reactivity. Its utility in constructing complex heterocyclic systems, particularly in the context of medicinal chemistry, is well-documented. A thorough understanding of its properties, a robust synthetic and purification strategy, and a comprehensive analytical characterization are essential for its effective and safe application in research and development. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile building block into their synthetic programs.

References

-

Aaron Chemicals LLC. Safety Data Sheet: this compound. Available at: [Link]

-

Université d'Orléans. Conception et caractérisation de fluorophores organiques : les triazapentalènes. Available at: [Link]

-

Moshang Chemical. 2-Amino-3-bromopyridine | 13534-99-1. Available at: [Link]

- Google Patents. WO2019175152A1 - Substituted pyrazoles ffa4/gpr120 receptor agonists.

-

Interchim. This compound. Available at: [Link]

-

Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. Available at: [Link]

-

International Union of Crystallography. 2-Bromo-6-hydrazinylpyridine. Available at: [Link]

-

PubChem. 5-Bromo-2-hydrazinopyridine. Available at: [Link]

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. 3-Bromo-2-hydrazinopyridine | CymitQuimica [cymitquimica.com]

- 3. 54231-41-3 | MFCD00490113 | this compound [aaronchem.com]

- 4. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]

- 5. theses.univ-orleans.fr [theses.univ-orleans.fr]

- 6. This compound | 54231-41-3 | Benchchem [benchchem.com]

- 7. WO2019175152A1 - Substituted pyrazoles ffa4/gpr120 receptor agonists - Google Patents [patents.google.com]

- 8. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of 3-Bromo-2-hydrazinylpyridine

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-hydrazinylpyridine

Introduction

This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and novel drug discovery. As a functionalized pyridine derivative, it serves as a versatile synthetic building block for constructing more complex molecular architectures. The strategic placement of the bromo and hydrazinyl groups on the pyridine ring offers multiple reaction sites for chemical modification, making it a valuable precursor for developing a wide range of biologically active compounds.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with established analytical principles to offer a practical and in-depth understanding of this compound's characteristics. We will delve into its structural identity, key physical constants, spectroscopic signature, and the experimental methodologies required for their verification.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent research. The following identifiers and structural representations define this compound.

-

CAS Number: 54231-41-3[2]

-

Molecular Formula: C₅H₆BrN₃[2]

-

Molecular Weight: 188.03 g/mol [2]

-

IUPAC Name: (3-bromopyridin-2-yl)hydrazine

-

InChI: InChI=1S/C5H6BrN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9)[2][3]

-

SMILES: NNc1ncccc1Br[2]

Caption: 2D structure of this compound.

Summary of Physical Properties

The fundamental physical constants of a compound are critical for its handling, purification, and application in synthesis. The table below summarizes the known properties of this compound.

| Property | Value | Source(s) |

| Appearance | Brown to dark brown crystalline solid | [2] |

| Purity | ≥95% | [2] |

| Melting Point | Data not available | |

| Boiling Point | 265.9 ± 50.0 °C (Predicted) | [4] |

| Density | 1.82 ± 0.1 g/cm³ (Predicted) | [4] |

Note: Predicted values are computationally derived and should be used as estimates pending experimental verification.

In-Depth Analysis of Physical Characteristics

Appearance and Purity

This compound is commercially available as a brown to dark brown crystalline solid.[2] The color may be indicative of minor impurities or degradation products, and purification via recrystallization may be necessary for sensitive applications. The purity of a crystalline solid is intrinsically linked to its melting point; a sharp, narrow melting range is a reliable indicator of high purity, whereas impurities typically cause a depression and broadening of the melting point range.[5]

Boiling Point and Density

Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like."[6] this compound possesses both polar and nonpolar characteristics. The pyridine ring and bromo-substituent contribute to its lipophilicity, while the hydrazinyl group (-NHNH₂) is polar and capable of hydrogen bonding.

-

Organic Solvents: It is expected to be soluble in polar organic solvents such as alcohols (methanol, ethanol), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

-

Aqueous Solvents: Its solubility in water is likely limited due to the relatively large hydrophobic pyridine ring.[7] However, the basic nature of the pyridine nitrogen and the hydrazinyl group means that the compound will exhibit enhanced solubility in acidic aqueous solutions (e.g., 5% HCl) due to the formation of a soluble salt.[8][9] Conversely, it is not expected to be soluble in basic solutions like 5% NaOH.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a chemical compound.

Mass Spectrometry

-

Key Feature: A critical diagnostic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion (M) and the M+2 ion, separated by two mass units.[11] Any fragment containing the bromine atom will also exhibit this characteristic doublet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, verified spectra for this compound are not widely published, the expected ¹H and ¹³C NMR signals can be predicted based on its structure and data from analogous compounds.[12]

-

¹H NMR:

-

Aromatic Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. Their splitting patterns (doublets, triplets, or doublets of doublets) and coupling constants would confirm their relative positions.

-

Hydrazine Protons (N-H): One or two broad signals corresponding to the protons on the hydrazinyl group. The chemical shift of these protons can vary and they may exchange with D₂O.

-

-

¹³C NMR:

-

Aromatic Carbons: Five signals are expected for the five carbons of the pyridine ring. The carbon attached to the bromine (C-Br) would be significantly influenced by the halogen's electronegativity and would appear as a distinct peak.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

-

N-H Stretching: Moderate to sharp absorption bands in the region of 3200-3400 cm⁻¹ are characteristic of the N-H bonds in the hydrazine moiety.

-

C=C and C=N Stretching: A series of absorptions in the 1400-1600 cm⁻¹ region are indicative of the aromatic pyridine ring.

-

C-Br Stretching: A weaker absorption in the lower frequency "fingerprint" region, typically between 500-700 cm⁻¹, corresponds to the carbon-bromine bond.

Experimental Protocols for Property Determination

To ensure scientific rigor, physical properties must be determined experimentally. The following sections describe standard, validated protocols for measuring key characteristics.

Melting Point Determination (Capillary Method)

This method provides a precise melting range, which is a crucial indicator of purity.[13]

Methodology:

-

Sample Preparation:

-

Ensure the crystalline sample is completely dry.

-

Finely powder a small amount of the sample on a watch glass.[14]

-

Press the open end of a glass capillary tube into the powder to collect a small amount of the sample.

-

Tap the sealed end of the capillary on a hard surface or drop it down a long glass tube to tightly pack the sample to a height of 2-3 mm.[15]

-

-

Measurement:

-

Place the packed capillary into the sample holder of a melting point apparatus (e.g., Mel-Temp).

-

For an unknown compound, perform a rapid preliminary run by heating at a high rate (10-20 °C/min) to determine an approximate melting range.[15]

-

Allow the apparatus to cool at least 20 °C below the approximate melting point.

-

Conduct a precise measurement with a fresh sample, using a slow heating rate of 1-2 °C per minute.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Analysis

This systematic approach helps characterize a compound's functional groups based on its solubility in different media.[16]

Methodology:

-

Setup: Label a series of small test tubes for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Ethanol, Hexane).

-

Procedure:

-

Add approximately 20-30 mg of this compound to each test tube.

-

Add the chosen solvent dropwise (up to ~1 mL), shaking vigorously after each addition.[8]

-

Observe if the solid dissolves completely.

-

-

Classification:

-

Soluble in Water? If yes, test the solution with litmus or pH paper to determine if it's acidic or basic.[9]

-

Insoluble in Water? Proceed to test in 5% HCl. If it dissolves, it indicates the presence of a basic group (amine/hydrazine).

-

Insoluble in Water and HCl? Proceed to test in 5% NaOH. Solubility here would indicate an acidic group.

-

Organic Solvents: Test solubility in representative polar (Ethanol) and nonpolar (Hexane) organic solvents to complete the profile.

-

Caption: Decision workflow for qualitative solubility testing.

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not available, data from closely related compounds like 3-bromopyridine and general hydrazines should inform handling procedures.[17][18]

-

Potential Hazards: Assumed to be harmful if swallowed or in contact with skin.[19] May cause skin and serious eye irritation.[19][20] Hydrazine derivatives can be toxic and should be handled with care.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid generating dust. Keep away from heat and ignition sources.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a crystalline solid with a high predicted boiling point, indicative of its polar nature. Its key structural features—a basic pyridine ring, a nucleophilic hydrazine group, and a reactive bromine atom—are reflected in its physical and spectroscopic properties. The characteristic M/M+2 isotopic pattern in its mass spectrum is a definitive marker for its identity. While some physical constants are only available as predictions, this guide provides robust, field-proven experimental protocols for their empirical determination. A thorough understanding of these properties is paramount for the effective and safe utilization of this valuable chemical intermediate in research and development.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

Determination of Solubility. (n.d.). University of Texas at Dallas. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]

-

3-bromo-2-hydrazinopyridine (C5H6BrN3). (n.d.). PubChemLite. Retrieved from [Link]

-

2.7 Mass Spectrometry of Some Common Functional Groups. (2022, August 16). Chemistry LibreTexts. Retrieved from [Link]

-

Supporting Information: H NMR Spectrum of 2-Bromopyridine. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. This compound | 54231-41-3 | Benchchem [benchchem.com]

- 2. 3-Bromo-2-hydrazinopyridine | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - 3-bromo-2-hydrazinopyridine (C5H6BrN3) [pubchemlite.lcsb.uni.lu]

- 4. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE CAS#: 54231-41-3 [m.chemicalbook.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.ws [chem.ws]

- 7. quora.com [quora.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. westlab.com [westlab.com]

- 14. davjalandhar.com [davjalandhar.com]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. youtube.com [youtube.com]

- 17. fishersci.com [fishersci.com]

- 18. westliberty.edu [westliberty.edu]

- 19. jubilantingrevia.com [jubilantingrevia.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and History of Hydrazinylpyridines

Introduction

The hydrazinylpyridine scaffold, a pyridine ring substituted with a hydrazine group (-NHNH2), represents a cornerstone in the history of medicinal chemistry. Deceptively simple in its structure, this chemical motif has given rise to landmark therapeutics that have profoundly impacted human health, from infectious diseases to psychiatry and cardiovascular medicine. The journey of hydrazinylpyridines is a compelling narrative of serendipity, rational design, and the continual evolution of chemical synthesis and biological understanding.

This guide provides a technical exploration of the discovery and history of hydrazinylpyridines for researchers, scientists, and drug development professionals. It delves into the initial synthesis, the landmark discovery of isoniazid's antitubercular properties, the subsequent diversification into other therapeutic areas, and the modernization of synthetic and application strategies. We will examine the causality behind key experimental choices, present detailed protocols, and explore the mechanistic underpinnings that have made this scaffold a privileged structure in drug discovery.

I. The Genesis: Early Synthesis and the Dawn of Biological Significance

The story of the hydrazinylpyridine scaffold begins not with a biological target in mind, but as an exercise in chemical synthesis. The first synthesis of isonicotinyl hydrazide, the compound that would later be known as isoniazid, was reported in 1912 by two chemists in Prague.[1][2] For nearly four decades, it remained a chemical curiosity, its immense therapeutic potential lying dormant on the pages of a doctoral thesis.[2]

The classical and most direct method for synthesizing the parent 2-hydrazinylpyridine involves the nucleophilic aromatic substitution of a halopyridine, typically 2-chloropyridine, with hydrazine.

Classical Synthesis Workflow

The underlying principle of this reaction is the displacement of a good leaving group (a halide) from the electron-deficient pyridine ring by the strong nucleophile, hydrazine.

Caption: General workflow for the classical synthesis of 2-hydrazinylpyridine.

Experimental Protocol: Synthesis of 2-Hydrazinylpyridine from 2-Chloropyridine

This protocol is a representative example based on established literature procedures.[3]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloropyridine (1.0 eq).

-

Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5-10 volumes). The large excess of hydrazine serves both as a reactant and a solvent, and it helps to minimize the formation of undesired di-substituted byproducts.[4]

-

Heating: Heat the reaction mixture to 100°C and maintain it under reflux for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and perform an extraction with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography or distillation.

II. The Breakthrough: Isoniazid and the Fight Against Tuberculosis

The transformative moment for hydrazinylpyridines came in the early 1950s. While screening compounds for anti-infective properties, researchers at Hoffmann-La Roche, Squibb, and Bayer independently and almost simultaneously discovered that isonicotinyl hydrazide, or isoniazid (INH) , possessed potent and specific activity against Mycobacterium tuberculosis.[1][5] This discovery was a watershed moment in medicine, providing a cheap, orally available, and highly effective drug against a devastating disease.[2][5]

Isoniazid is a prodrug, meaning it requires metabolic activation within the bacterium to exert its effect.[6][7] This activation is a key self-validating system; the drug is harmless until it encounters the specific enzymatic machinery of its target.

Mechanism of Action: Isoniazid

-

Activation: Isoniazid diffuses into the M. tuberculosis bacillus where it is activated by the catalase-peroxidase enzyme, KatG.[7][8][9]

-

Radical Formation: KatG converts INH into an isonicotinic acyl radical.[6]

-

Adduct Formation: This radical species reacts with nicotinamide adenine dinucleotide (NAD+) to form a covalent isonicotinoyl-NAD adduct.[6][9]

-

Target Inhibition: The isonicotinoyl-NAD complex binds tightly to and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[6][7]

-

Mycolic Acid Synthesis Blockade: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the robust mycobacterial cell wall.[6][7][9]

-

Bactericidal Effect: By inhibiting InhA, isoniazid effectively halts mycolic acid production, leading to a loss of cell wall integrity and ultimately, cell death in rapidly dividing bacteria.[6][7]

Caption: Mechanism of action pathway for the antitubercular drug Isoniazid.

III. Diversification of a Privileged Scaffold

The success of isoniazid spurred immense interest in hydrazine-containing compounds. A crucial and serendipitous observation during tuberculosis trials was that patients treated with isoniazid and its isopropyl derivative, iproniazid , exhibited significant mood elevation.[10]

The Birth of Antidepressants: Hydrazinylpyridines as MAOIs

This clinical observation led directly to the development of the first class of antidepressant drugs: the Monoamine Oxidase Inhibitors (MAOIs).[11] Iproniazid, originally synthesized as an anti-tubercular agent, was repurposed and approved in 1958 as the first-ever antidepressant.[12][13]

-

Mechanism: Iproniazid and related hydrazine derivatives act as irreversible inhibitors of monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[13][14]

-

Impact: By inhibiting MAO, these drugs increase the synaptic concentration of these key neurotransmitters, leading to an antidepressant effect.[10][13] This discovery was foundational to the monoamine hypothesis of depression.

-

Legacy: Although iproniazid was later withdrawn due to hepatotoxicity, its discovery opened the door to psychopharmacology and led to the development of other hydrazine-based MAOIs like phenelzine and isocarboxazid.[12][15]

Expansion into Cardiovascular Medicine: The Case of Hydralazine

Around the same time as the discovery of isoniazid, scientists at Ciba exploring antimalarial agents discovered the potent vasodilatory effects of hydralazine , a hydrazinophthalazine.[16][17] While not a pyridine, its structural relation and concurrent discovery are integral to the history of medicinal hydrazine chemistry.

-

Mechanism: Hydralazine is a direct-acting smooth muscle relaxant, causing vasodilation primarily in arterioles.[17][18] This action reduces peripheral resistance, thereby lowering blood pressure.[16] Its molecular mechanism is complex but is understood to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[16][17] More recent research has also identified it as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[19]

-

Clinical Use: Approved by the FDA in 1953, hydralazine became one of the first oral medications for hypertension.[16][17] It remains in use today, often in combination with other drugs, for managing severe hypertension and heart failure.[20]

IV. Modern Era: New Syntheses and Novel Applications

Research into hydrazinylpyridines has not stood still. While the classical synthesis remains robust, modern organic chemistry has provided more sophisticated and versatile methods for creating substituted hydrazinylpyridine derivatives.

Evolution of Synthetic Methodologies

Modern synthetic chemistry offers powerful tools like transition-metal-catalyzed cross-coupling reactions. These methods allow for the precise and efficient construction of complex molecules, including substituted hydrazinylpyridines, that were previously difficult to access. For example, a protected hydrazine moiety could be coupled to a pyridine ring using a palladium catalyst, followed by deprotection.

| Method | Description | Advantages | Disadvantages |

| Classical Nucleophilic Substitution | Reaction of a halopyridine with excess hydrazine hydrate at high temperatures. | Simple, inexpensive starting materials, straightforward. | Requires harsh conditions, large excess of hydrazine, limited substituent tolerance. |

| Palladium-Catalyzed Coupling | Coupling of a halopyridine with a protected hydrazine (e.g., benzophenone hydrazone) followed by hydrolysis. | Milder reaction conditions, greater functional group tolerance, precise regiocontrol. | More expensive catalysts and reagents, multi-step process. |

| Diazotization-Reduction | Conversion of an aminopyridine to a diazonium salt, followed by reduction to the hydrazine. | Useful for specific substitution patterns starting from readily available aminopyridines. | Use of potentially unstable diazonium intermediates. |

Contemporary Applications: Kinase Inhibitors in Oncology

In the 21st century, the hydrazinylpyridine core and its related hydrazone derivatives have found new life as scaffolds for designing kinase inhibitors.[21][22] Kinases are a major class of drug targets, particularly in oncology, due to their central role in cell signaling pathways that control proliferation and survival.[22]

The hydrazone linkage (-NH-N=C<) derived from hydrazinylpyridines is particularly valuable. It can act as a flexible yet conformationally defined linker and participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.[23] Numerous studies have shown that derivatives incorporating this motif exhibit potent inhibitory activity against a range of kinases, including:

-

MET Receptor Tyrosine Kinase: Implicated in the progression of many cancers, including lung cancer.[24]

-

Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle, making them attractive targets for cancer therapy.[25]

-

PI3K/AKT Pathway Kinases: A critical signaling pathway for cell survival and proliferation.[26]

These modern applications demonstrate the enduring versatility of the hydrazinylpyridine scaffold, showcasing its successful adaptation from its historical roots in anti-infective and CNS drugs to the forefront of targeted cancer therapy.

V. Conclusion and Future Perspectives

The history of hydrazinylpyridines is a testament to the power of chemical synthesis and biological screening. From an obscure molecule first synthesized in 1912, the scaffold gave rise to isoniazid, a drug that saved millions of lives from tuberculosis. Serendipitous observations then pivoted the field, establishing the hydrazide structure as the basis for the first generation of antidepressant medications. Further exploration cemented the role of related hydrazine heterocycles in treating cardiovascular disease.

Today, the journey continues. Armed with advanced synthetic methods and a deeper understanding of molecular biology, scientists are repurposing this classic scaffold to design highly specific inhibitors for modern drug targets like protein kinases. The legacy of the hydrazinylpyridine core is not merely historical; it is a living blueprint for drug discovery, demonstrating that simple, elegant chemical structures can serve as a foundation for generations of therapeutic innovation. The future will undoubtedly see this versatile scaffold adapted to tackle new and emerging challenges in human health.

References

- Isoniazid - Wikipedia. (n.d.).

-

Ahsan, H. (2024, February 16). Isoniazid. In StatPearls. StatPearls Publishing. [Link]

-

Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. (2023). ACS Omega. [Link]

-

What is the mechanism of Isoniazid? (2024, July 17). Patsnap Synapse. [Link]

-

The History of Hydralazine: A Medical Perspective. (2025, May 13). The Pharmacy Newsletter! [Link]

-

Ramaswamy, S. V., & Musser, J. M. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Infection, Genetics and Evolution, 45, 438-451. [Link]

- Iproniazid - Wikipedia. (n.d.).

-

Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. (2023, December 6). ACS Omega. [Link]

-

Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (n.d.). Molecules. [Link]

- Hydralazine - Wikipedia. (n.d.).

-

López-Muñoz, F., & Alamo, C. (2007). The clinical introduction of iproniazid and imipramine: Half a century of antidepressant therapy. Actas Españolas de Psiquiatría, 35(5), 338-348. [Link]

-

iproniazid. (n.d.). In Britannica. Retrieved from [Link]

-

Hillhouse, T. M., & Porter, J. H. (2015). A brief history of the development of antidepressant drugs: From monoamines to glutamate. Experimental and Clinical Psychopharmacology, 23(1), 1–21. [Link]

-

The Psychic Energizer!: The Serendipitous Discovery of the First Antidepressant. (2016, January 27). Knowing Neurons. [Link]

-

Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (n.d.). Pharmaceuticals. [Link]

-

Hydralazine. (n.d.). PubChem. [Link]

-

Knowles, H. J., Tian, Y. M., Mole, D. R., & Harris, A. L. (2006). Novel mechanism of action for hydralazine: induction of the master regulator of angiogenesis, hypoxia-inducible factor-1alpha. Circulation Research, 98(1), 6-8. [Link]

-

Hydralazine Mechanism of Action. (2024, August 13). Medicover Hospitals. [Link]

-

Planned modification and newly designed quinazolyl hydrazine derivative monoamine inhibitors. (n.d.). ResearchGate. [Link]

-

Notman, N. (2014, December 16). Isoniazid. Chemistry World. [Link]

-

Discovery of New Drugs Against Tuberculosis: History Guides. (n.d.). Brieflands. [Link]

-

Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024, September 19). Frontiers in Pharmacology. [Link]

-

Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014, November 18). ResearchGate. [Link]

-

Hydrazine synthesis by N-N coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Chemical & Engineering News: Top Pharmaceuticals: Isoniazid. (n.d.). [Link]

- Synthetic process for 2-hydrazinylpyridine derivative. (n.d.).

- Synthesis process of 2-hydrazinopyridine derivative. (n.d.).

-

Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. (n.d.). ResearchGate. [Link]

-

Synthetic methodology for alkyl substituted hydrazines. (2001, May 25). Chemical Society Reviews. [Link]

-

Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023, December 13). Molecules. [Link]

-

Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). Molecules. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). Expert Opinion on Therapeutic Patents. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024, August 27). Expert Opinion on Therapeutic Patents. [Link]

-

Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022, November 16). Frontiers in Chemistry. [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Special Issue : New Synthetic Methods for Organic Compounds. (n.d.). Molecules. [Link]

Sources

- 1. Isoniazid | Podcast | Chemistry World [chemistryworld.com]

- 2. Chemical & Engineering News: Top Pharmaceuticals: Isoniazid [pubsapp.acs.org]

- 3. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. Isoniazid - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 8. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 10. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Iproniazid - Wikipedia [en.wikipedia.org]

- 13. The Psychic Energizer!: The Serendipitous Discovery of the First Antidepressant | Discover Magazine [discovermagazine.com]

- 14. Iproniazid | Antidepressant, Monoamine Oxidase Inhibitor & Mental Health | Britannica [britannica.com]

- 15. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The History of Hydralazine: A Medical Perspective - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 17. Hydralazine - Wikipedia [en.wikipedia.org]

- 18. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]

- 19. ahajournals.org [ahajournals.org]

- 20. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Bromo-2-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently demonstrated that a profound understanding of a molecule's structure and reactivity is the bedrock of innovation, particularly in the realm of drug discovery. This guide is crafted not as a rigid set of instructions, but as a comprehensive exploration of 3-Bromo-2-hydrazinylpyridine, a molecule of significant interest. We will delve into its synthesis, characterization, and its versatile applications as a building block for pharmacologically active compounds. The methodologies described herein are presented with an emphasis on the underlying chemical principles, empowering researchers to not only replicate but also adapt and innovate.

Core Molecular Attributes of this compound

This compound is a substituted pyridine derivative with the chemical formula C₅H₆BrN₃ and a molecular weight of 188.03 g/mol .[1] Its structure, featuring a hydrazine moiety at the 2-position and a bromine atom at the 3-position of the pyridine ring, bestows upon it a unique chemical reactivity profile that is highly valuable in synthetic organic and medicinal chemistry.

| Property | Value | Source |

| CAS Number | 54231-41-3 | [1] |

| Molecular Formula | C₅H₆BrN₃ | [1] |

| Molecular Weight | 188.03 g/mol | [1] |

| Appearance | Brown to dark brown crystalline solid | [2] |

| InChI Key | DUQSXMSCIRLMCP-UHFFFAOYSA-N | [2] |

The strategic placement of the bromo and hydrazinyl groups on the electron-deficient pyridine ring dictates its synthetic utility. The hydrazine group serves as a potent nucleophile and a precursor for the formation of various heterocyclic systems, while the bromine atom provides a handle for cross-coupling reactions, allowing for further molecular elaboration.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of a suitable di-halogenated pyridine precursor with hydrazine. A reliable and high-yielding method utilizes 3-Bromo-2-chloropyridine as the starting material.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from a procedure described in a patent by Bristol-Myers Squibb Company.[3]

-

Reaction Setup: To a solution of 3-Bromo-2-chloropyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add an excess of anhydrous hydrazine (approximately 15 equivalents). The use of a significant excess of hydrazine is crucial to drive the reaction to completion and minimize the formation of undesired side products.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for approximately 15 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The bulk of the solvent is removed under reduced pressure. The resulting residue is then diluted with an organic solvent like ethyl acetate and washed with water to remove excess hydrazine and other water-soluble impurities.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a solid.[3] A reported yield for this reaction is 91%.[3]

Spectroscopic Characterization

Accurate characterization of the synthesized this compound is paramount for confirming its identity and purity. The following are the expected spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazine moiety. The pyridine protons will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns dictated by the positions of the bromo and hydrazinyl substituents. The NH and NH₂ protons of the hydrazine group will likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom and the bromine atom, as well as the electron-donating nature of the hydrazine group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key vibrational frequencies would include N-H stretching vibrations for the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C=C and C=N stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹), and a C-Br stretching vibration at lower frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak (M+) and an (M+2)+ peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition. A reported LC/MS analysis shows an (M+H)+ peak at m/z = 188.[3]

Reactivity and Synthetic Applications in Drug Development

The chemical reactivity of this compound makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds with potential pharmacological activity.

Reactions with Carbonyl Compounds

The nucleophilic hydrazine moiety readily reacts with aldehydes and ketones to form the corresponding hydrazones.[4][5] This reaction is a cornerstone in the synthesis of various bioactive molecules.

Caption: Reaction of this compound with aldehydes or ketones.

Synthesis of Fused Heterocyclic Systems: Triazolopyridines

A particularly important application of this compound is in the synthesis of fused[3][6][7]triazolo[4,3-a]pyridines. These scaffolds are prevalent in many biologically active compounds.[6][8] The synthesis typically involves the acylation of the hydrazine group followed by an intramolecular cyclization.

Caption: General workflow for the synthesis of triazolopyridines.

Modified Mitsunobu reaction conditions have been shown to be effective for the dehydrative cyclization of acylated 2-hydrazinopyridines to form triazolopyridines under mild conditions.[6][8]

Role in the Development of Kinase Inhibitors

The[3][6][7]triazolo[4,3-a]pyridine core, readily accessible from this compound, is a privileged scaffold in the design of kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The bromine atom on the triazolopyridine ring can be further functionalized through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce various substituents, allowing for the fine-tuning of the inhibitor's potency and selectivity. This modular approach is a powerful strategy in modern drug discovery.

Caption: Logical workflow for developing kinase inhibitors.

Conclusion and Future Perspectives

This compound stands out as a versatile and valuable building block in the synthesis of complex nitrogen-containing heterocyclic compounds. Its straightforward synthesis and well-defined reactivity make it an attractive starting material for the construction of molecular libraries for drug discovery programs. The demonstrated utility of its derivatives, particularly in the development of kinase inhibitors, underscores its significance in medicinal chemistry. Future research will likely continue to exploit the unique chemical properties of this molecule to create novel therapeutic agents with improved efficacy and selectivity.

References

- Bristol-Myers Squibb Company. (2009). Preparation of pyrazolo-pyrimidinyl-amino-cyclohexanol compounds as JAK2 inhibitors.

- Roberge, J. Y., Yu, G., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Arkivoc, 2007(xii), 132-147.

-

Schmidt, M. A., & Qian, X. (2013). A mild synthesis of[3][6][7]triazolo[4,3-a]pyridines. Tetrahedron Letters, 54(35), 4889-4891.

- Zhang, Y., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2409771.

- Thompson, A. S., et al. (1993). A general synthesis of 2-substituted pyridines. The Journal of Organic Chemistry, 58(22), 5886-5888.

-

University of Victoria. (n.d.). Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. Retrieved from [Link]

Sources

- 1. This compound | 54231-41-3 | Benchchem [benchchem.com]

- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 3. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]

- 4. athabascau.ca [athabascau.ca]

- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Senior Application Scientist's Guide to 3-Bromo-2-hydrazinylpyridine and its Analogues: A Versatile Scaffold for Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Pyridine Scaffold